

The Multifaceted Role of PIKfyve Kinase: A Technical Guide

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Executive Summary

PIKfyve, a phosphoinositide kinase, is a critical regulator of intracellular membrane trafficking and cellular homeostasis. This lipid kinase is the sole enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and is also a major contributor to the cellular pool of phosphatidylinositol 5-phosphate (PtdIns5P). Through the production of these key signaling lipids, PIKfyve orchestrates a multitude of cellular processes, including endosomal maturation, lysosomal function, autophagy, and retrograde trafficking from endosomes to the trans-Golgi network. Dysregulation of PIKfyve activity is implicated in a range of pathologies, from neurodegenerative diseases to cancer and viral infections, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of PIKfyve kinase, supported by quantitative data, detailed experimental protocols, and visual diagrams of associated signaling pathways and workflows.

Core Function and Enzymatic Activity

PIKfyve, also known as phosphatidylinositol-3-phosphate 5-kinase type III, is a large, multidomain protein characterized by a FYVE finger domain, a chaperonin-like domain, and a C-terminal kinase domain.[1] The FYVE domain facilitates the recruitment of PIKfyve to endosomal membranes by binding to its primary substrate, phosphatidylinositol 3-phosphate (PtdIns3P).[2]



The principal enzymatic activity of PIKfyve is the phosphorylation of PtdIns3P at the 5'-hydroxyl position of the inositol ring, generating PtdIns(3,5)P₂.[3][4] Additionally, PIKfyve can phosphorylate phosphatidylinositol (PtdIns) to produce PtdIns5P.[4][5] The production of these two phosphoinositides is crucial for the regulation of various vesicular trafficking events.[1][3]

PIKfyve does not function in isolation but exists in a regulatory complex with the scaffolding protein Vac14 and the phosphatase Fig4 (SAC3).[5] This complex coordinates the synthesis and turnover of PtdIns(3,5)P₂.[5] Interestingly, PIKfyve also possesses protein kinase activity and can autophosphorylate, which in turn inhibits its lipid kinase activity, suggesting a sophisticated mechanism of self-regulation.[1][5]

Quantitative Enzymatic Data

The following tables summarize key quantitative parameters related to PIKfyve's enzymatic activity and expression.

Parameter	Value	Species/System	Reference
Specific Activity	110 nmol/min/mg	Recombinant Human PIKfyve (Sf9)	[6]
Apparent Km (ATP)	10 μΜ	Recombinant Human PIKfyve	[4]
Apparent Km (PI(3)P)	25 μΜ	Recombinant Human PIKfyve	[4]

Table 1: PIKfyve Kinase Enzymatic Parameters



Tissue/Cell Type	mRNA Expression (TPM) - GTEx	Protein Expression (Immunohistochem istry) - HPA	Reference
Brain - Cortex	~15-20	Medium	[7]
Lung	~10-15	Medium	[7]
Liver	~10-15	Medium	[7]
Spleen	~20-25	High	[7]
Lymph Node	~20-25	High	[7]
Testis	~30-40	High	[7]
Bone Marrow	~15-20	High	[7]

Table 2: PIKfyve Expression Levels in Human Tissues. TPM (Transcripts Per Million) values are approximate ranges from the GTEx portal. Protein expression levels are based on immunohistochemical staining intensity from the Human Protein Atlas.

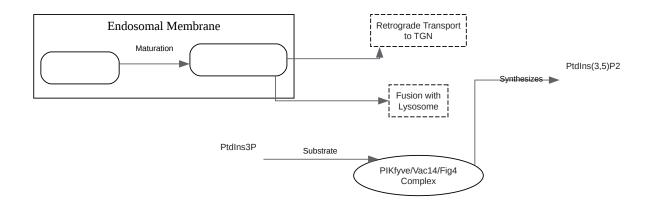
Cellular Functions and Signaling Pathways

PIKfyve's role extends across several interconnected cellular pathways, primarily centered on the endo-lysosomal system.

Endosomal Trafficking and Maturation

PIKfyve is a master regulator of endosome dynamics. By converting PtdIns3P to PtdIns(3,5)P₂, it drives the maturation of early endosomes into late endosomes and multivesicular bodies (MVBs).[1] Inhibition or depletion of PIKfyve leads to the formation of enlarged, swollen cytoplasmic vacuoles, a phenotype attributed to defects in endosomal fission and fusion events.[1] PIKfyve is also essential for retrograde trafficking of proteins, such as the cation-independent mannose-6-phosphate receptor (CI-M6PR), from endosomes to the trans-Golgi network (TGN).[2][5]





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PIKfyve in endosomal maturation and trafficking.

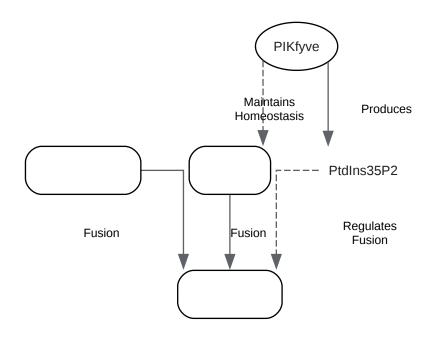
Lysosome Homeostasis

PIKfyve is indispensable for maintaining lysosomal integrity and function. Its product, PtdIns(3,5)P₂, is crucial for regulating lysosomal ion homeostasis, particularly proton and calcium levels, which are vital for the activity of lysosomal hydrolases. Inhibition of PIKfyve leads to enlarged lysosomes with impaired degradative capacity.[5] PtdIns(3,5)P₂ is also involved in lysosome reformation from hybrid endo-lysosomal organelles.[5]

Autophagy

The role of PIKfyve in autophagy is complex. Autophagy is a cellular degradation process that involves the formation of double-membraned vesicles called autophagosomes, which fuse with lysosomes to degrade their contents. While the initiation of autophagy requires PtdIns3P, the later stages involving autophagosome-lysosome fusion are influenced by PIKfyve. Inhibition of PIKfyve impairs the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[8][9]





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PIKfyve's role in the late stages of autophagy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PIKfyve kinase function.

In Vitro PIKfyve Kinase Assay

This protocol describes an in vitro assay to measure the lipid kinase activity of PIKfyve using a non-radioactive, luminescence-based method that quantifies ADP production.[6]

Materials:

- Recombinant active PIKfyve (e.g., from Sino Biological, Cat# P17-112BG)
- Lipid Kinase Buffer (5x): 250 mM HEPES pH 7.5, 250 mM NaCl, 10 mM MgCl₂, 2.5 mM EGTA, 125 μg/mL BSA, 0.2% Triton X-100. Dilute to 1x and add 0.05 mM fresh DTT before use.
- PI(3)P:PS substrate solution: 250 μM PI(3)P and 2000 μM PS in Lipid Dilution Buffer.
- ATP Assay Solution: 250 μM ATP in 1x Lipid Kinase Buffer.

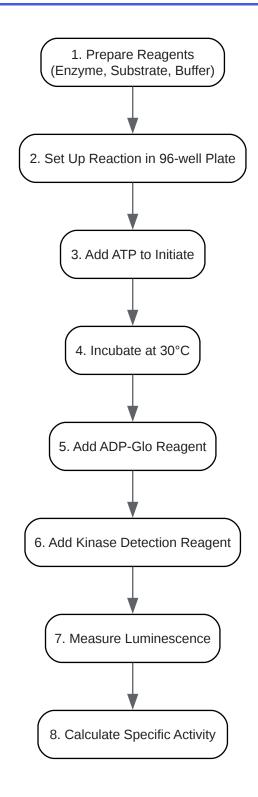


- ADP-Glo™ Kinase Assay kit (Promega, Cat# V9101)
- 96-well opaque plates

Procedure:

- Thaw the active PIKfyve, Lipid Kinase Buffer, substrate, and Lipid Dilution Buffer on ice.
- In a pre-cooled 96-well opaque plate, add the following reaction components to a final volume of 20 μ L:
 - 10 μL of diluted active PIKfyve.
 - 5 μL of PI(3)P:PS substrate (sonicate for 1 minute prior to use).
 - 5 μL of 1x Lipid Kinase Buffer.
- Set up a blank control by replacing the substrate with an equal volume of Lipid Dilution Buffer.
- Initiate the reaction by adding 5 μ L of 250 μ M ATP Assay Solution, bringing the final volume to 25 μ L.
- Shake the plate for 2 minutes and incubate at 30°C for 40 minutes.
- Terminate the reaction and deplete remaining ATP by adding 25 μL of ADP-Glo™ Reagent with 10 mM MgCl₂. Shake and incubate for 40 minutes at room temperature.
- Add 50 μL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
- Read the luminescence on a plate reader.
- Calculate the specific activity (nmol/min/mg) after subtracting the blank control value.





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Workflow for the in vitro PIKfyve kinase assay.

Quantification of PtdIns(3,5)P₂ by Mass Spectrometry



This protocol outlines a method for the absolute quantification of phosphoinositides from cell extracts using high-performance ion chromatography-coupled selected reaction monitoring mass spectrometry (IC-SRM).[10]

Materials:

- · Cell pellets
- Acidified chloroform/methanol (CHCl₃/MeOH)
- 1 M HCl, 2 M HCl
- Internal standard (e.g., PtdIns(4,5)P₂-FP)
- High-performance ion chromatograph coupled to a triple quadrupole mass spectrometer

Procedure:

- Lipid Extraction:
 - \circ To a cell pellet (e.g., 1 x 10⁸ platelets), add 242 µL of CHCl₃, 484 µL of MeOH, 23.6 µL of 1 M HCl, 170 µL of water, and the internal standard.
 - Vortex and incubate at room temperature for 5 minutes.
 - Induce phase separation by adding 725 μL of CHCl₃ and 170 μL of 2 M HCl.
 - Centrifuge at 1500 x g for 5 minutes.
 - Collect the lower organic phase.
- Deacylation (optional, depending on the specific MS method):
 - Dry the lipid extract under nitrogen.
 - Perform deacylation to remove fatty acid chains, leaving the glycerophosphoinositol head groups.
- IC-SRM Analysis:



- Inject the prepared sample into the IC-SRM system.
- Separate phosphoinositide isomers using an optimized gradient on the ion chromatography column.
- Detect and quantify the specific mass transitions for PtdIns(3,5)P₂ and the internal standard using selected reaction monitoring.
- Quantification:
 - Generate a standard curve using known concentrations of PtdIns(3,5)P₂.
 - Calculate the absolute amount of PtdIns(3,5)P₂ in the sample based on the standard curve and the recovery of the internal standard.

Immunofluorescence Staining for PIKfyve Localization

This protocol describes the visualization of endogenous or tagged PIKfyve in cultured cells.[11]

Materials:

- Cells grown on coverslips
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1% Triton X-100 in PBS
- Blocking buffer: 3% BSA in PBS
- Primary antibody against PIKfyve (e.g., Affinity Biosciences, DF13761, 1:100-1:500 dilution)
- Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG, 1:1000 dilution)
- DAPI for nuclear counterstaining
- Mounting medium

Procedure:



- Wash cells grown on coverslips twice with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.
- Block non-specific antibody binding with 3% BSA in PBS for 1 hour at room temperature.
- Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Wash three times with PBS.
- Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1
 hour at room temperature, protected from light.
- Wash three times with PBS.
- · Counterstain with DAPI for 5 minutes.
- Wash twice with PBS.
- Mount the coverslips on microscope slides using mounting medium.
- Image using a fluorescence or confocal microscope.

siRNA-mediated Knockdown of PIKfyve

This protocol provides a general guideline for transiently reducing PIKfyve expression in HeLa cells using siRNA.[12]

Materials:

HeLa cells



- Growth medium without antibiotics
- Opti-MEM® I Reduced Serum Medium
- siRNA targeting PIKfyve (e.g., a pool of validated siRNAs)
- Lipofectamine™ RNAiMAX transfection reagent
- 24-well plates

Procedure:

- One day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
- For each well, prepare the siRNA-lipid complex:
 - In one tube, dilute 10-20 pmol of siRNA in 50 μL of Opti-MEM®.
 - In another tube, dilute 1-2 μL of RNAiMAX in 50 μL of Opti-MEM®.
 - Combine the diluted siRNA and RNAiMAX, mix gently, and incubate for 5-10 minutes at room temperature.
- Add the 100 μL of the siRNA-lipid complex dropwise to the cells in each well.
- Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
- Assess the knockdown efficiency by Western blotting or qRT-PCR and analyze the cellular phenotype.

Conclusion and Future Directions

PIKfyve kinase stands as a central hub in the intricate network of intracellular membrane trafficking. Its enzymatic products, PtdIns(3,5)P2 and PtdIns5P, are critical signaling molecules that govern the identity and function of endo-lysosomal compartments. The profound cellular phenotypes observed upon PIKfyve inhibition, coupled with its emerging role in various diseases, underscore its importance as a subject of intense research and a promising target for



therapeutic development. Future investigations will likely focus on elucidating the precise molecular mechanisms by which PtdIns(3,5)P₂ and PtdIns5P exert their effects, identifying novel downstream effectors, and developing more specific and potent inhibitors of PIKfyve for clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted functions of this essential kinase.

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